8-Boc-2-iodoymethyl-1-oxa-8-azaspiro[4.5]decane
Description
Properties
IUPAC Name |
tert-butyl 2-(iodomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24INO3/c1-13(2,3)19-12(17)16-8-6-14(7-9-16)5-4-11(10-15)18-14/h11H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCVNAAYAKDZGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(O2)CI)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl 2-(iodomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves the reaction of a spiro intermediate with an iodinating agent. One common method involves the reaction of tert-butyl 2-(hydroxymethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with iodine in the presence of a base. The reaction is carried out under inert conditions to prevent unwanted side reactions .
Chemical Reactions Analysis
8-Boc-2-iodoymethyl-1-oxa-8-azaspiro[4.5]decane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrocarbon derivatives.
Common reagents used in these reactions include bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride .
Scientific Research Applications
8-Boc-2-iodoymethyl-1-oxa-8-azaspiro[4.5]decane is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(iodomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The iodine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Modifications
1-Oxa-8-azaspiro[4.5]decane Derivatives
Key Differences :
- The iodoymethyl group in the target compound enhances electrophilicity compared to hydroxymethyl or ketone groups, enabling participation in Suzuki or Ullmann couplings.
- The Boc group at N8 improves solubility in organic solvents, contrasting with morpholine or pyrimidine substituents that may increase polarity .
Functional Group Variations
Halogenated Analogs
Key Insights :
- Iodine in the target compound offers distinct advantages over chlorine or fluorine, such as facilitating heavy-atom derivatization for crystallography or serving as a leaving group in nucleophilic substitutions.
- Fluorinated analogs prioritize metabolic stability, whereas iodinated derivatives focus on synthetic versatility .
Stereochemical and Heteroatom Variations
Biological Activity
8-Boc-2-iodomethyl-1-oxa-8-azaspiro[4.5]decane is a complex organic compound notable for its unique spirocyclic structure, which includes both nitrogen and oxygen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a selective ligand for sigma receptors, which are implicated in various neurological processes.
Chemical Structure and Properties
The molecular formula of 8-Boc-2-iodomethyl-1-oxa-8-azaspiro[4.5]decane is C14H24INO3, with a molecular weight of approximately 381.25 g/mol. The presence of a tert-butoxycarbonyl (Boc) protecting group and an iodomethyl substituent enhances its chemical reactivity and potential biological activity. Its spirocyclic nature allows for conformational flexibility, influencing interactions with biological targets.
Sigma Receptor Binding Affinity
Research indicates that derivatives of 1-oxa-8-azaspiro[4.5]decane compounds exhibit significant biological activity, particularly as selective ligands for sigma receptors. Notably, these compounds demonstrate nanomolar affinity for sigma-1 receptors, with Ki values ranging from 0.47 to 12.1 nM, while showing moderate selectivity over sigma-2 receptors . This suggests a promising role in neurological studies and therapeutic applications targeting disorders related to sigma receptor dysfunction.
In Vivo Studies
In vivo biodistribution studies have shown that radiolabeled derivatives of 8-Boc-2-iodomethyl-1-oxa-8-azaspiro[4.5]decane exhibit high initial brain uptake, indicating effective penetration through the blood-brain barrier. Competitive binding dynamics were observed when pretreating with specific sigma receptor ligands, affecting brain-to-blood ratios significantly .
The mechanism of action involves the interaction of the iodine atom within the compound with nucleophilic sites in biological molecules, leading to modifications that can alter biochemical pathways and cellular processes. This interaction is crucial for understanding the compound's role in various biological contexts .
Comparative Analysis with Similar Compounds
To further understand the biological activity of 8-Boc-2-iodomethyl-1-oxa-8-azaspiro[4.5]decane, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Oxa-8-Azaspiro[4.5]decane | Lacks halogen substituents | Sigma receptor ligand |
| Tert-butyl 2-(iodomethyl)-1-oxa-8-azaspiro[4.5]decane | Similar spirocyclic structure | Potentially similar activity |
| 4-amino-3-methyl-2-Oxa-8-Azaspiro[4.5]decane | Amino substitution | Different binding profile |
These comparisons highlight how variations in substituents influence pharmacological profiles and biological activities.
Case Studies
Several studies have explored the applications of 8-Boc-2-iodomethyl-1-oxa-8-azaspiro[4.5]decane in different contexts:
- Neurological Disorders : Research has focused on its potential therapeutic effects in conditions such as depression and anxiety by modulating sigma receptor activity.
- Cancer Research : Investigations into its role as a sigma receptor ligand have opened avenues for developing new anti-cancer therapies targeting sigma receptors.
- Chemical Biology : The compound serves as a valuable tool for studying enzyme interactions and biological pathways due to its unique structure and reactivity.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
